Mean Arterial Pressure Reduction: Enalapril vs. Propranolol in Essential Hypertension
In a multicenter, double-blind, randomized study of patients with mild to moderate essential hypertension, enalapril maleate (10–40 mg daily) produced a greater reduction in mean arterial blood pressure than propranolol (80–240 mg daily) over 26 weeks [1]. This quantifies enalapril's superior antihypertensive efficacy against a beta-blocker comparator, which is relevant for procurement decisions when an ACE inhibitor is preferred over alternative classes.
| Evidence Dimension | Mean arterial blood pressure reduction |
|---|---|
| Target Compound Data | 22.2 mmHg decrease |
| Comparator Or Baseline | Propranolol: 17.9 mmHg decrease |
| Quantified Difference | 4.3 mmHg greater reduction with enalapril |
| Conditions | 26-week treatment; 10–40 mg/day enalapril vs. 80–240 mg/day propranolol; mild to moderate essential hypertension |
Why This Matters
Quantifies enalapril's superior blood pressure reduction versus a non-ACE-inhibitor alternative, directly informing therapeutic selection in hypertension models.
- [1] Lessem, J. N., et al. (1985). Long-term enalapril—a new converting enzyme inhibitor—in the treatment of mild to moderate essential hypertension, results of a worldwide multiclinic study. Comparing two ways of analyzing data. Clinical and Experimental Hypertension. Part A: Theory and Practice, 7(9), 1243–1263. View Source
